7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
CAS No.: 958707-54-5
Cat. No.: VC8335625
Molecular Formula: C16H19N3O
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 958707-54-5 |
|---|---|
| Molecular Formula | C16H19N3O |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] |
| Standard InChI | InChI=1S/C16H19N3O/c1-20-12-4-5-14-13(11-12)18-16(6-8-17-9-7-16)15-3-2-10-19(14)15/h2-5,10-11,17-18H,6-9H2,1H3 |
| Standard InChI Key | HUBUNEXPIMWMGZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4 |
| Canonical SMILES | COC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4 |
Introduction
Structural and Chemical Characteristics
Table 1: Synthetic Route Comparison
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | AcOH | Reflux | 68 |
| 2 | ZnCl₂ | MW, 150°C | 61 |
| 3 | CH₃I/K₂CO₃ | DMF, 80°C | 89 |
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Ceric ammonium nitrate (CAN) selectively oxidizes the pyrrole ring to a lactam, enhancing water solubility:
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the quinoxaline ring, producing a dihydro analog with modified bioactivity:
Biological Activity and Mechanisms
Table 2: Predicted Binding Affinities
| Target | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| PARP-1 | -9.2 | Ser904, Tyr907, Gly863 |
| Topoisomerase II | -7.8 | Lys374, Asp541, Asn722 |
Experimental validation using MCF-7 breast cancer cells showed moderate cytotoxicity (IC₅₀ = 12.3 µM), suggesting synergy with DNA-damaging agents .
Neuropharmacological Effects
The spiro structure mimics endogenous neuroactive alkaloids, enabling crossing of the blood-brain barrier. In murine models:
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Anxiolytic Activity: Reduced marble-burying behavior by 42% at 10 mg/kg (vs. control).
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Neuroprotection: 30% reduction in hippocampal oxidative stress markers post-ischemia .
Comparative Analysis with Analogues
Versus 7',8'-Dimethoxy Derivatives
| Property | 7'-Methoxy | 7',8'-Dimethoxy |
|---|---|---|
| LogP (Calculated) | 2.1 | 2.8 |
| PARP-1 IC₅₀ (µM) | 12.3 | 5.6 |
| Aqueous Solubility (mg/mL) | 0.89 | 0.31 |
The mono-methoxy derivative exhibits improved solubility but reduced potency compared to its dimethoxy counterpart, highlighting the trade-off between hydrophilicity and target engagement .
Industrial and Research Applications
Drug Discovery
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Lead Optimization: Serves as a scaffold for introducing substituents at N-1 (piperidine) and C-5' (quinoxaline) positions.
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PROTAC Development: The spiro structure’s rigidity facilitates linker attachment for targeted protein degradation .
Material Science
Thin films of spin-coated spiro derivatives demonstrate nonlinear optical properties (χ³ = 1.4 × 10⁻¹² esu), suggesting utility in photonic devices .
Future Directions
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Pharmacokinetic Studies: Absolute bioavailability and metabolite profiling in primates.
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Hybrid Derivatives: Conjugation with tyrosine kinase inhibitors to enhance anticancer efficacy.
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Green Synthesis: Development of photocatalytic spirocyclization protocols to reduce metal catalyst use.
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